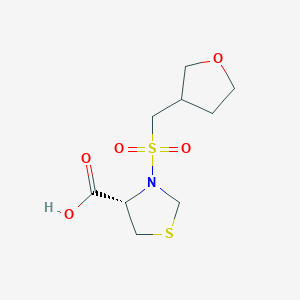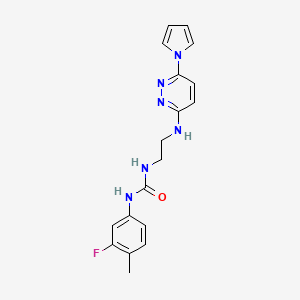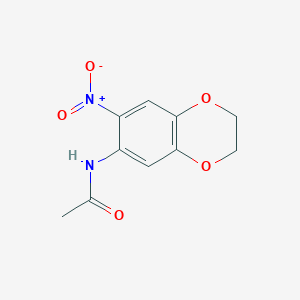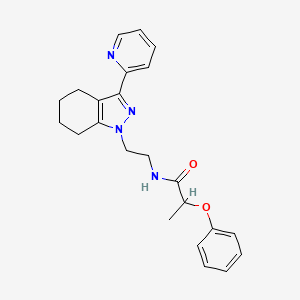
(4S)-3-(Oxolan-3-ylmethylsulfonyl)-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-3-(Oxolan-3-ylmethylsulfonyl)-1,3-thiazolidine-4-carboxylic acid, commonly known as OTZ, is a small molecule that has been extensively studied for its potential therapeutic applications. OTZ is a thiazolidine derivative that has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The exact mechanism of action of OTZ is not fully understood. However, it is believed that OTZ exerts its anti-inflammatory, anti-cancer, and anti-viral properties by modulating various signaling pathways. OTZ has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. OTZ has also been found to inhibit the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. Additionally, OTZ has been found to inhibit the replication of viruses by inhibiting the activity of viral enzymes.
Biochemical and Physiological Effects:
OTZ has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that OTZ inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. OTZ has also been found to induce apoptosis in cancer cells and inhibit angiogenesis. Additionally, OTZ has been found to inhibit the replication of viruses such as HIV-1 and HCV. In vivo studies have shown that OTZ reduces inflammation and tumor growth in animal models.
Advantages and Limitations for Lab Experiments
OTZ has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, OTZ has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using OTZ in lab experiments. OTZ has poor solubility in water, which can make it difficult to administer in vivo. Additionally, OTZ has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for research on OTZ. One area of research is to further investigate the mechanism of action of OTZ. Another area of research is to investigate the safety and efficacy of OTZ in human clinical trials. Additionally, OTZ could be further developed as a potential therapeutic agent for various diseases such as cancer and viral infections. Finally, OTZ could be modified to improve its solubility and bioavailability, which could enhance its therapeutic potential.
Synthesis Methods
OTZ can be synthesized by reacting 3-(oxolan-3-ylmethylsulfonyl)propionic acid with thiosemicarbazide in the presence of a reducing agent such as sodium borohydride. The reaction yields OTZ as a white crystalline solid with a melting point of 180-182°C.
Scientific Research Applications
OTZ has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. OTZ has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, OTZ has been found to exhibit anti-viral properties by inhibiting the replication of viruses such as HIV-1 and HCV.
properties
IUPAC Name |
(4S)-3-(oxolan-3-ylmethylsulfonyl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5S2/c11-9(12)8-4-16-6-10(8)17(13,14)5-7-1-2-15-3-7/h7-8H,1-6H2,(H,11,12)/t7?,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQNRTIASWJVCI-BRFYHDHCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CS(=O)(=O)N2CSCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1CS(=O)(=O)N2CSC[C@@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chloro-4-fluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2900822.png)
![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2900823.png)



![Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2900828.png)
![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide](/img/structure/B2900830.png)
![N-[5-(azepan-1-ylcarbonyl)-3-pyridin-2-ylisothiazol-4-yl]acetamide](/img/structure/B2900831.png)



![1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2900842.png)
![N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2900843.png)
